molecular formula C17H21N3O6 B1620300 N-[(benzyloxy)carbonyl]glycylglycylproline CAS No. 3434-75-1

N-[(benzyloxy)carbonyl]glycylglycylproline

Cat. No.: B1620300
CAS No.: 3434-75-1
M. Wt: 363.4 g/mol
InChI Key: XUTXYIPELQWGLP-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylglycylproline is a synthetic peptide derivative that combines the amino acids glycine and proline with a benzyloxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(benzyloxy)carbonyl]glycylglycylproline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with another glycine molecule to form a dipeptide. Finally, the dipeptide is coupled with proline to form the desired tripeptide. The reactions are usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glycylglycylproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free peptide (after deprotection) and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycylglycylproline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(benzyloxy)carbonyl]glycylglycylproline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis. Upon removal of the protecting group, the free peptide can interact with its target molecules, influencing various biochemical pathways. The specific pathways involved depend on the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]glycylglycylproline is unique due to the presence of both glycine and proline residues, which confer specific structural and functional properties. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and interactions with other molecules. This makes it particularly useful in studies of protein folding and stability .

Properties

IUPAC Name

1-[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c21-14(9-19-17(25)26-11-12-5-2-1-3-6-12)18-10-15(22)20-8-4-7-13(20)16(23)24/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTXYIPELQWGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305114
Record name N-[(Benzyloxy)carbonyl]glycylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3434-75-1
Record name NSC169158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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